2,6-Naphthyridine-3-carboxylic acid
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Overview
Description
2,6-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two nitrogen atoms in the pyridine ring system and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the oxidation of 2-oxo-4-methylquinoline to form 2-oxo-quinoline-4-carboxylic acid, which can then be converted to this compound . This process often employs reagents such as selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid.
Reduction: Reduction of the carboxylic acid group to form corresponding alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-oxo-quinoline-4-carboxylic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2,6-Naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
2,6-Naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Exhibits antibacterial and anticancer properties.
1,6-Naphthyridine: Used in the synthesis of pharmacologically active compounds.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its diverse range of applications further highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C9H6N2O2 |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
2,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H,12,13) |
InChI Key |
FHYABEAASSIIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=NC=C21)C(=O)O |
Origin of Product |
United States |
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